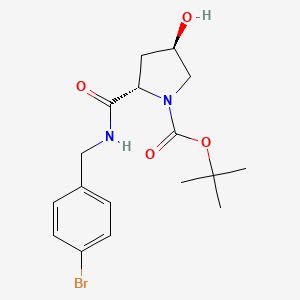

(2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and potential utility in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the tert-butyl group: This step involves the protection of the amine group using tert-butyl chloroformate.

Carbamoylation: The final step involves the formation of the carbamoyl group through a reaction with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other oxidizing agents.

Reduction: NaBH4, LiAlH4, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or other suitable reagents.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of the carbamoyl group.

(2S,4R)-Fmoc-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid: Another similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Biological Activity

(2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate, with the CAS number 1448189-89-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23BrN2O4

- Molecular Weight : 399.28 g/mol

- Density : 1.421 g/cm³ (predicted)

- Boiling Point : 578.2 °C (predicted)

- pKa : 14.33 (predicted)

These properties suggest that the compound is stable under various conditions, making it suitable for biological studies.

The biological activity of this compound is primarily linked to its interaction with specific biological pathways:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to decreased amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. The modulation of pro-inflammatory cytokines and oxidative markers is critical in neuroprotection.

In Vitro Studies

Recent studies have demonstrated that compounds structurally related to this compound can enhance cell viability in the presence of neurotoxic agents such as amyloid-beta. For instance:

- A compound similar to this one showed a significant increase in astrocyte cell viability when co-treated with amyloid-beta, indicating potential protective effects against neurotoxicity .

In Vivo Studies

In vivo experiments have been conducted to assess the efficacy of this compound in models of Alzheimer's disease:

- In rodent models treated with scopolamine (a cholinergic antagonist), administration of related compounds resulted in a notable decrease in behavioral deficits associated with memory impairment. The observed effects were attributed to the compounds' ability to modulate cholinergic activity and reduce oxidative stress markers .

Case Study 1: Neuroprotection Against Amyloid-beta Toxicity

A study investigated the protective effects of a related compound on astrocytes exposed to amyloid-beta. The results indicated that treatment with the compound led to a reduction in TNF-α levels and improved cell viability by approximately 63% compared to untreated controls . This suggests a potential therapeutic role for this compound in Alzheimer's disease.

Case Study 2: Behavioral Improvement in Scopolamine-Induced Memory Deficits

In another study, rats treated with scopolamine exhibited significant memory deficits. However, those administered a related compound showed improved performance in memory tasks, correlating with reduced levels of malondialdehyde (MDA), an indicator of oxidative stress . This highlights the compound's potential as a cognitive enhancer.

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-[(4-bromophenyl)methylcarbamoyl]-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-13(21)8-14(20)15(22)19-9-11-4-6-12(18)7-5-11/h4-7,13-14,21H,8-10H2,1-3H3,(H,19,22)/t13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFAMPPJCOEWMJ-KGLIPLIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC2=CC=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.